1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine

Vue d'ensemble

Description

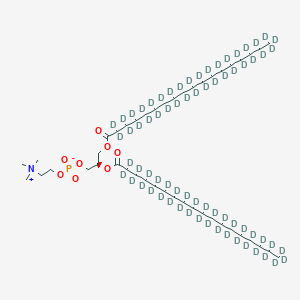

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine is a phospholipid containing the saturated long-chain fatty acid stearic acid inserted at the sn-1 and sn-2 positions. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acid chains .

Industrial Production Methods

Industrial production of 1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine involves large-scale esterification processes, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques, including chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine undergoes several types of chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.

Hydrolysis: The ester bonds in the compound can be hydrolyzed, resulting in the release of stearic acid and glycerophosphocholine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products

Oxidation: Peroxides and other oxidation products.

Hydrolysis: Stearic acid and glycerophosphocholine.

Applications De Recherche Scientifique

Lipid Membrane Studies

DSPC is extensively used in the study of lipid bilayers and membrane dynamics. Researchers utilize DSPC to create model membranes that mimic biological systems. This helps in understanding membrane fluidity, phase transitions, and the impact of various compounds on membrane integrity.

Case Study:

A study investigating the phase behavior of DSPC in different solvent systems demonstrated its ability to form stable liposomes, which are crucial for drug delivery applications .

Drug Delivery Systems

DSPC is a critical component in formulating liposomes and lipid nanoparticles (LNPs) for drug delivery. Its ability to encapsulate hydrophilic and hydrophobic drugs enhances bioavailability and therapeutic efficacy.

Case Study:

In a clinical trial, DSPC-based liposomes were employed to deliver chemotherapeutic agents, resulting in improved targeting and reduced systemic toxicity compared to conventional formulations .

Analytical Chemistry

In analytical chemistry, DSPC serves as an internal standard for quantifying other phospholipids using chromatography techniques. Its deuterium labeling allows for precise differentiation during mass spectrometry analyses.

Case Study:

A research article highlighted the use of DSPC as an internal standard in the quantification of phospholipid profiles in biological samples, improving the accuracy of lipidomic studies .

Biochemical Pathways

- Membrane Dynamics: DSPC affects membrane fusion and fission processes.

- Drug Release: The lipid composition influences the release kinetics of encapsulated drugs from liposomes.

Mécanisme D'action

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine exerts its effects primarily through its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with other lipid molecules and proteins within the membrane, affecting various cellular processes. The molecular targets and pathways involved include interactions with membrane-bound enzymes and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dioctadecanoyl-sn-glycero-3-phosphocholine: Similar in structure but lacks the deuterium labeling.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid instead of stearic acid.

Uniqueness

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This labeling allows for precise quantification and differentiation from other similar compounds .

Activité Biologique

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine (DSPC) is a phospholipid characterized by the presence of two stearic acid chains and a choline head group. It plays a significant role in various biological processes, particularly in the formation of liposomes and micelles, which are essential for drug delivery systems and membrane studies.

DSPC primarily integrates into lipid bilayers, influencing membrane dynamics and cellular functions. Its interactions can alter the properties of membranes, impacting permeability and fluidity. The compound's solubility in ethanol allows it to be effectively used in various formulations, including liposomes for drug delivery .

Cellular Effects

Research indicates that DSPC can enhance the presentation of antigens by dendritic cells, thereby improving immunogenicity. In studies involving liposome formulations, DSPC-based liposomes demonstrated superior performance in antigen presentation compared to fluid-phase liposomes. This was attributed to their gel-phase characteristics, which facilitate better interaction with immune cells .

Applications in Drug Delivery

DSPC is widely utilized in pharmaceutical formulations, particularly for mRNA vaccines and other therapeutic agents. Its ability to form stable liposomes enhances bioavailability and targeting efficiency, making it a critical component in modern drug delivery systems .

Toxicological Evaluation

Studies have shown that DSPC is generally recognized as safe (GRAS) for use in inhalation products. Toxicological assessments indicate low cytotoxicity and no significant adverse effects on cellular functions, supporting its application in pharmaceutical excipients .

Case Studies

- Vaccine Delivery : A study demonstrated that DSPC liposomes improved the delivery of mRNA vaccines by enhancing cellular uptake and stability of the mRNA within the lipid bilayer. The incorporation of DSPC increased the immune response in animal models, highlighting its potential as an effective vaccine carrier .

- Antigen Presentation : In vitro assays showed that DSPC-based gel-phase liposomes significantly increased the expression of costimulatory molecules (CD80 and CD86) on dendritic cells, promoting a more robust immune response compared to traditional fluid-phase formulations .

- Pulmonary Administration : Research focused on inhalation toxicology revealed that DSPC does not exhibit genotoxicity or reproductive toxicity when administered via inhalation routes, confirming its safety profile for pulmonary applications .

Data Table: Summary of Biological Activities

Future Directions

The ongoing research into DSPC focuses on optimizing its formulations for enhanced therapeutic efficacy and safety. Future studies may explore its potential in combination therapies and novel drug delivery systems tailored for specific diseases.

Propriétés

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJAVPSFFCBXDT-MNVUKWGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677035 | |

| Record name | (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56952-01-3 | |

| Record name | (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.